ethyl (3-pyridinylmethyl)dithiocarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(pyridin-3-ylmethyl)carbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S2/c1-2-13-9(12)11-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIVENAJRQNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Ethyl 3 Pyridinylmethyl Dithiocarbamate
Precursor Selection and Preparation of Amine Intermediates
(3-Pyridinylmethyl)amine, also known as 3-picolylamine, is the primary amine precursor required for the synthesis. medchemexpress.comscbt.com It is a commercially available compound featuring a pyridine (B92270) ring substituted with an aminomethyl group at the 3-position. chemicalbook.combldpharm.com For syntheses where it is not commercially sourced, various laboratory methods can be employed for its preparation. One modern approach involves a C3-selective formal C–H activation of pyridine, utilizing a traceless umpolung of a 1-amidopyridin-1-ium salt. This method proceeds via a Mannich-type carbon-carbon bond formation followed by the reductive cleavage of the nitrogen-nitrogen bond to yield the final amine. chemicalbook.com
The formation of dithiocarbamates from primary or secondary amines and carbon disulfide (CS₂) is a well-established and fundamental reaction in organic chemistry. encyclopedia.pubresearchgate.net The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of carbon disulfide. researchgate.net This addition reaction results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to form a dithiocarbamic acid.
In the presence of a base, or a second equivalent of the amine, the dithiocarbamic acid is deprotonated to form a dithiocarbamate (B8719985) salt. researchgate.net This salt, containing the dithiocarbamate anion (R₂NCS₂⁻), is a stable intermediate that can be isolated or used in situ for subsequent reactions. researchgate.net The general reaction is as follows:
RNH₂ + CS₂ ⇌ RNHCS₂H (Dithiocarbamic acid) RNHCS₂H + RNH₂ ⇌ RNHCS₂⁻ + RNH₃⁺ (Dithiocarbamate salt)
This reaction is typically fast and efficient, often conducted in various solvents or even under solvent-free conditions. organic-chemistry.org
Specific Synthetic Routes to Ethyl (3-Pyridinylmethyl)dithiocarbamate
The synthesis of the target compound can be achieved through either a concerted one-pot reaction or a more traditional multi-step pathway.
One-pot, multi-component reactions are highly efficient for synthesizing dithiocarbamates, offering advantages such as reduced reaction times, simplified work-up procedures, and adherence to the principles of green chemistry. ccerci.ac.irresearchgate.net In a typical one-pot synthesis of this compound, the three components—(pyridin-3-yl)methanamine, carbon disulfide, and an ethylating agent (e.g., ethyl iodide or ethyl bromide)—are combined in a single reaction vessel. organic-chemistry.orgsamipubco.com
The reaction proceeds by the in situ formation of the (3-pyridinylmethyl)dithiocarbamate anion, which then acts as a nucleophile and reacts with the ethyl halide via an Sₙ2 reaction to form the final S-ethyl ester product. samipubco.com Various solvents and catalysts can be employed to optimize the reaction conditions, with some procedures being performed under solvent-free conditions. organic-chemistry.orgscribd.com Green solvents like polyethylene (B3416737) glycol (PEG) or deep eutectic solvents (DES) have also been successfully used to promote these reactions. rsc.org
Table 1: Representative Conditions for One-Pot Dithiocarbamate Synthesis
| Catalyst/Promoter | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| None | Solvent-free | Room Temperature | High atom economy, mild conditions | organic-chemistry.org |
| OH⁻/Silica (B1680970) | Solvent-free | 70 °C | High yields, applicable to various amines | scribd.com |
| Ceric Ammonium Nitrate (CAN) | PEG:H₂O | Room Temperature | Environmentally friendly solvent system | samipubco.com |
| None | Water | Room Temperature | Green solvent, catalyst-free | researchgate.net |
| None | Deep Eutectic Solvent (DES) | Room Temperature | Recyclable solvent, high yields | rsc.org |
A multi-step approach offers a more controlled, albeit longer, route to the target compound. This method involves two distinct chemical transformations:
Formation and Isolation of the Dithiocarbamate Salt: In the first step, (pyridin-3-yl)methanamine is reacted with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding alkali metal (3-pyridinylmethyl)dithiocarbamate salt. This salt is typically a stable solid that can be isolated, purified, and characterized before proceeding to the next step.
S-Alkylation: In the second step, the isolated dithiocarbamate salt is dissolved in a suitable solvent (e.g., acetone, ethanol) and treated with an ethylating agent, such as ethyl iodide or ethyl bromide. The dithiocarbamate anion displaces the halide in an Sₙ2 reaction to yield the final product, this compound. This two-step process allows for the purification of the intermediate salt, which can lead to a purer final product.
Chemical Modification and Functionalization of the this compound Scaffold
The this compound molecule possesses multiple sites amenable to chemical modification, allowing for the generation of a library of derivatives. The primary sites for functionalization are the pyridine ring and the dithiocarbamate group.
The pyridine ring can potentially undergo electrophilic aromatic substitution, although the dithiocarbamate moiety's electronic effects would influence the position and feasibility of such reactions. More commonly, the pyridyl nitrogen atom can be involved in coordination chemistry. A review of pyridyl-substituted dithiocarbamate ligands shows that the pyridyl-nitrogen can participate in coordination with various main group and transition metals, leading to the formation of complex supramolecular architectures, including dimers and coordination polymers. mdpi.com Such modifications are relevant in the field of materials science and catalysis. mdpi.com
The dithiocarbamate group itself is highly versatile. It is well-known for its ability to chelate with a wide range of metal ions, a property that has been exploited in various applications, including the synthesis of metal complexes and nanoparticles. encyclopedia.pubmdpi.com The dithiocarbamate moiety can also be used as a directing group in C-H functionalization reactions, enabling site-specific modifications at other points in the molecule. nih.gov Furthermore, derivatization can be achieved by modifying the S-alkyl group, although this would require cleavage and re-synthesis, or by reactions involving the sulfur atoms. The use of dithiocarbamates as functional linkers for creating self-assembled monolayers on surfaces like gold also represents a key area of functionalization. acs.org
Modifications at the Thioester Moiety
The thioester portion of this compound is a key site for chemical derivatization. The reactivity of this group allows for a range of modifications, primarily centered around the sulfur atom and the ethyl group.
One of the most common modifications is S-alkylation . Dithiocarbamate salts, which are precursors to the ester, are readily S-alkylated. researchgate.net This principle can be extended to the transalkylation of the ethyl group in this compound. By treating the corresponding dithiocarbamate salt with various alkylating agents, a library of derivatives with different S-alkyl substituents can be synthesized. This "hydrogen borrowing" reaction strategy, utilizing alcohols as alkylating agents in the presence of a catalyst, offers an environmentally benign approach to this transformation. rsc.orgnih.gov
The general reaction for S-alkylation can be represented as: Py-CH₂-N(H)CS₂⁻ + R-X → Py-CH₂-N(H)CS₂-R + X⁻ (where Py is the 3-pyridinyl group, R is a new alkyl or aryl group, and X is a leaving group).
| Derivative | Modifying Reagent (R-X) | Potential Reaction Conditions | Reference Analogy |
|---|---|---|---|
| Mthis compound | Methyl iodide (CH₃I) | Base (e.g., NaH) in an inert solvent (e.g., THF) | researchgate.net |
| Benzyl (3-pyridinylmethyl)dithiocarbamate | Benzyl bromide (C₆H₅CH₂Br) | Phase transfer catalyst (e.g., TBAB) in a biphasic system | rsc.org |
| Propargyl (3-pyridinylmethyl)dithiocarbamate | Propargyl chloride (HC≡CCH₂Cl) | Potassium carbonate (K₂CO₃) in acetone | General S-alkylation |
Another potential modification at the thioester moiety is hydrolysis . Dithiocarbamate esters can be hydrolyzed back to the corresponding dithiocarbamic acid or its salt under acidic or basic conditions. While this might not be a derivatization strategy in itself, it represents a key chemical property and a potential pathway for further reactions. Acid-catalyzed hydrolysis of dithiocarbamates is a known process.
Derivatization of the Pyridyl Ring
The pyridyl ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, though its reactivity is influenced by the nitrogen heteroatom and the dithiocarbamate substituent.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. acs.orgquimicaorganica.org Electrophilic attack typically occurs at the 3- and 5-positions, as these positions are less deactivated than the 2-, 4-, and 6-positions. sci-hub.sequora.comquora.com The (dithiocarbamatomethyl) group at the 3-position is expected to be a weak activating or deactivating group with ortho-, para-directing effects, which in this case would correspond to the 2-, 4-, and 6-positions. However, the inherent reactivity of the pyridine ring will likely dominate, leading to substitution primarily at the 5-position, and to a lesser extent, at other positions. It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible for pyridines as the Lewis acid catalyst coordinates with the nitrogen atom. quimicaorganica.org
| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference Analogy |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, high temperature | Ethyl (5-nitro-3-pyridinylmethyl)dithiocarbamate | rsc.org |
| Bromination | Br₂ in oleum, high temperature | Ethyl (5-bromo-3-pyridinylmethyl)dithiocarbamate | acs.org |
| Sulfonation | SO₃/H₂SO₄, high temperature | Ethyl (5-sulfo-3-pyridinylmethyl)dithiocarbamate | acs.org |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the 2- and 4-positions, which are electronically deficient. researchgate.net For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a leaving group such as a halogen is introduced onto the ring, SNAr reactions become possible. For instance, if a halogen were present at the 2- or 4-position, it could be displaced by a variety of nucleophiles. It is noteworthy that 3-halopyridines are generally unreactive toward nucleophilic aromatic substitution under standard conditions. researchgate.net However, reactions can sometimes be facilitated under forcing conditions or with specific catalytic systems. The reaction of halopyridines with sulfur nucleophiles has been reported to be efficient under microwave irradiation.
Should a halogen be present at the 2- or 6-position of the pyridyl ring, a range of nucleophiles could be employed for derivatization:
| Starting Material | Nucleophile | Potential Product | Reference Analogy |
|---|---|---|---|
| Ethyl (2-chloro-3-pyridinylmethyl)dithiocarbamate | Sodium methoxide (B1231860) (NaOCH₃) | Ethyl (2-methoxy-3-pyridinylmethyl)dithiocarbamate | researchgate.net |
| Ethyl (6-bromo-3-pyridinylmethyl)dithiocarbamate | Ammonia (NH₃) | Ethyl (6-amino-3-pyridinylmethyl)dithiocarbamate | General SNAr |
| Ethyl (2-fluoro-3-pyridinylmethyl)dithiocarbamate | Sodium thiophenoxide (NaSPh) | Ethyl (2-(phenylthio)-3-pyridinylmethyl)dithiocarbamate | chemrxiv.org |
Advanced Spectroscopic and Structural Characterization of Ethyl 3 Pyridinylmethyl Dithiocarbamate and Its Derivatives
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's bonds. ajrconline.orgbiotech-asia.org These methods are crucial for identifying the key functional groups within ethyl (3-pyridinylmethyl)dithiocarbamate.
Characteristic Absorption Bands of the Dithiocarbamate (B8719985) Moiety
The dithiocarbamate (NCS₂) group exhibits several characteristic vibrational bands that are key to its identification. researchgate.net The most significant of these is the "thioureide" band, which arises from the C-N stretching vibration. This band has a partial double bond character due to resonance, placing its frequency between that of a typical C-N single bond (1250–1350 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹). ajrconline.org
In dithiocarbamate complexes, this ν(C-N) band typically appears in the 1450–1500 cm⁻¹ region. orientjchem.org Another crucial set of vibrations corresponds to the carbon-sulfur bonds. A single, unsplit band for the ν(C-S) stretch, generally found in the 930–1000 cm⁻¹ range, indicates a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are involved in bonding. orientjchem.org The presence of bands assignable to ν(N-CSS) and ν(C-S) confirms the integrity of the dithiocarbamate moiety within the molecular structure. ajrconline.org
Table 1: Typical Vibrational Frequencies for Dithiocarbamate and Pyridyl Moieties This table presents typical wavenumber ranges for the key functional groups. Specific values for the title compound may vary.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Dithiocarbamate (-NCS₂) | ν(C-N) (Thioureide) | 1450 - 1500 | orientjchem.org |
| ν(C-S) | 930 - 1000 | orientjchem.org | |
| Pyridyl Ring | Ring Stretching | ~1400 - 1600 | nih.gov |
| C-H Stretching | ~2900 - 3100 | nih.gov |
Analysis of Pyridyl Ring Vibrations
The pyridyl group also presents a distinct set of vibrational bands. Aromatic C-H stretching vibrations are typically observed in the 3100–2900 cm⁻¹ region. nih.gov Bands attributable to the C-H stretching and δ(C-H) bending vibrations of a methyl group attached to the pyridine (B92270) ring can also be identified. ajrconline.org For instance, in a related compound, these have been noted at 2918 cm⁻¹ and 1384 cm⁻¹, respectively. ajrconline.org The various C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600–1381 cm⁻¹ range, which can sometimes overlap with the thioureide band of the dithiocarbamate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. nih.govrsc.org By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular connectivity map can be assembled.
Proton (¹H) NMR Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides information on the number and type of protons in a molecule. For this compound, distinct signals are expected for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the pyridinylmethyl group. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) of these aromatic protons are highly dependent on their position relative to the nitrogen atom and the methylene (B1212753) substituent. The methylene protons (-CH₂-) connecting the pyridyl ring to the nitrogen of the dithiocarbamate would likely appear as a singlet, unless chirality is introduced.
Carbon (¹³C) NMR Signatures
The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. A key diagnostic signal in the ¹³C NMR spectrum of any dithiocarbamate is that of the -NCS₂ carbon. nih.gov This carbon is highly deshielded and its chemical shift appears in a very characteristic downfield region, typically between δ 195 and 211 ppm. ajrconline.orgorientjchem.orgnih.gov The carbons of the ethyl group and the pyridinylmethyl moiety would appear at more upfield chemical shifts. The aromatic carbons of the pyridine ring are expected in the δ 120-150 ppm range, with their exact shifts influenced by the position of the nitrogen atom. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on data from analogous compounds and general spectroscopic principles. Actual values may differ.
| Atom | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| -NCS₂ | Dithiocarbamate | - | ~195 - 211 | ajrconline.orgnih.gov |
| Pyridyl-CH₂-N | Methylene Bridge | ~4.6 - 5.0 | ~50 - 55 | rsc.org |
| Pyridyl Ring | Aromatic | ~7.3 - 8.6 | ~123 - 150 | nih.gov |
| -N-CH₂-CH₃ | Ethyl Methylene | ~3.8 (quartet) | ~45 - 50 | orientjchem.org |
| -N-CH₂-CH₃ | Ethyl Methyl | ~1.3 (triplet) | ~12 - 14 | orientjchem.org |
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, HSQC)
While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. nih.gov Techniques like COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent in the molecular structure. nih.gov More advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. nih.govmdpi.com
HSQC creates a 2D plot correlating directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. wikipedia.org This is invaluable for distinguishing between the different CH groups in the pyridine ring and confirming the assignments of the ethyl and methylene bridge carbons. nih.govmdpi.com HMBC experiments reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, which can establish the connectivity between different functional groups, such as the link between the methylene bridge protons and the carbons of the pyridine ring or the dithiocarbamate carbon. nih.gov The combined application of these 1D and 2D NMR methods provides a comprehensive and definitive structural elucidation of the target molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of molecules. For dithiocarbamates, the spectra are typically characterized by absorptions in the 200-400 nm range. semanticscholar.org These absorptions correspond to electronic transitions within the dithiocarbamate chromophore.
Electronic Transitions within the Chromophore
The electronic spectrum of dithiocarbamate compounds is dominated by transitions associated with the N-C(=S)S moiety, which acts as the principal chromophore. youtube.com The key electronic transitions observed are:
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In dithiocarbamates, these transitions are primarily located within the S=C-S group. The delocalization of electrons across the N-C-S₂ backbone, including a significant contribution from the dithiolate canonical form (R₂N⁺=CS₂²⁻), influences the energy of these transitions. mdpi.com
n → π* Transitions: These are lower-energy, lower-intensity absorptions that arise from the excitation of a non-bonding electron (from the lone pairs on the sulfur and nitrogen atoms) to a π* antibonding orbital. researchgate.net Time-dependent density functional theory (TDDFT) calculations on dithiocarboxylates predict two low-energy n → π* transitions and two higher-energy π → π* transitions. nih.gov
For this compound, additional transitions involving the pyridine ring are also expected. The presence of both the pyridine ring and the dithiocarbamate group allows for a complex electronic spectrum. youtube.com
Table 1: Typical Electronic Transitions in Dithiocarbamate Derivatives
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity | Chromophoric Group |
|---|---|---|---|
| π → π* | 250 - 290 | High | >N-C=S |
| n → π* | 330 - 360 | Low | >N-C=S |
Influence of Substituents on Electronic Spectra
The nature of the substituent groups attached to the dithiocarbamate nitrogen atom significantly influences the electronic absorption spectra. Changes in substituents can lead to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).
Bathochromic Shift (Red Shift): Electron-donating groups attached to the nitrogen atom can increase the electron density on the dithiocarbamate moiety. This increased delocalization lowers the energy gap between the π and π* orbitals, resulting in a shift of the absorption maximum to a longer wavelength.
Hypsochromic Shift (Blue Shift): Electron-withdrawing groups can decrease the electron density, increasing the energy required for the π → π* transition and shifting the absorption to a shorter wavelength.
Studies on various dithiocarboxylate derivatives have shown that the electronic absorption spectra can be effectively predicted using TDDFT calculations, providing a tool for understanding substituent effects. nih.gov The position of substituents on the aromatic ring, such as the pyridine in this compound, can also modulate the electronic transitions. nih.govrsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like this compound.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition by comparing the experimental mass with the theoretical exact mass calculated from the isotopic masses of the constituent elements.
For this compound, the elemental composition is C₉H₁₂N₂S₂. The theoretical exact mass can be calculated and compared with an experimental value from an HR-MS analysis to confirm the molecular formula.
Table 2: HR-MS Data for this compound
| Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ (Hypothetical) |
|---|
Fragmentation Pathways and Structural Elucidation
In tandem mass spectrometry (MS/MS), precursor ions are fragmented to produce a characteristic pattern of product ions, which provides valuable structural information. The fragmentation of dithiocarbamates under electrospray ionization (ESI) often proceeds through predictable pathways. yidu.edu.cn
For this compound, the protonated molecule [M+H]⁺ would be expected to undergo fragmentation via several key pathways:
Loss of the ethyl group: Cleavage of the C-S bond can lead to the loss of an ethene molecule (C₂H₄) or an ethyl radical (•C₂H₅).
Cleavage of the C-N bond: Fragmentation of the bond between the pyridinylmethyl group and the nitrogen atom is a common pathway. This would result in the formation of a stable pyridinylmethyl cation or radical.
Formation of Isothiocyanate: Rearrangement and cleavage can lead to the formation of 3-pyridinylmethyl isothiocyanate.
Loss of CS₂: While less common as an initial step for this class of compounds, the elimination of carbon disulfide can occur under certain conditions. thermofisher.com
The study of these fragmentation patterns allows for the detailed structural confirmation of the molecule and its derivatives. yidu.edu.cnaip.org
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular and supramolecular structure. researchgate.net
While the specific crystal structure for this compound is not publicly available, analysis of related dithiocarbamate structures provides insight into the expected geometry. mdpi.comresearchgate.net The dithiocarbamate group (-NCS₂) is typically planar due to the partial double bond character of the C-N bond. acs.org The coordination of the dithiocarbamate ligand to metal centers is a well-studied area, often showing a strong bidentate chelation through the two sulfur atoms. mdpi.com
Table 3: Representative Bond Lengths and Angles for Dithiocarbamate Derivatives
| Bond/Angle | Typical Value | Reference Compound Type |
|---|---|---|
| C-N (thioureide) | ~1.33 Å | Metal-dithiocarbamate complexes |
| C=S | ~1.71 Å | Metal-dithiocarbamate complexes |
| S-C-S angle | ~120° | Metal-dithiocarbamate complexes |
Note: These values are representative and can vary depending on the specific substituents and crystal packing forces.
Molecular Geometry and Bond Parameters
To elucidate the likely molecular geometry and bond parameters, the crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate , a compound featuring the core pyridyl and dithiocarbamate moieties, serves as an excellent reference. nih.gov
In this analogue, the dithiocarbamate group is oriented nearly perpendicular to the plane of the pyridine ring, with a reported dihedral angle of 76.7(1)°. nih.gov This significant twist is a key feature of its conformation. In contrast, the amide group in the reference molecule lies almost coplanar with the pyridine ring, indicating that different functional groups attached to the pyridine ring can adopt varied spatial orientations. nih.gov
The bond lengths and angles within the dithiocarbamate group are fundamental to its chemical character. The C–S and C–N bonds of the dithiocarbamate moiety (S₂CN) possess a character that is intermediate between a single and a double bond, a feature arising from delocalization of pi-electrons across the S₂CN fragment. This delocalization is a hallmark of dithiocarbamate chemistry.
Table 1: Selected Bond Parameters for an Analogous Pyridyl Dithiocarbamate Compound nih.gov Data for 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate.
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | S1–C10 | 1.761 (3) |
| S2–C10 | 1.666 (3) | |
| C10–N2 | 1.341 (4) | |
| N2–C11 | 1.493 (4) | |
| N2–C14 | 1.488 (4) | |
| Bond Angle (°) | S2–C10–S1 | 120.32 (18) |
| S2–C10–N2 | 124.9 (2) | |
| S1–C10–N2 | 114.8 (2) | |
| C10–N2–C11 | 122.9 (3) | |
| C10–N2–C14 | 121.7 (3) | |
| C14–N2–C11 | 115.4 (3) |
Crystal Packing and Intermolecular Interactions
The supramolecular assembly in the solid state is dictated by a network of intermolecular interactions. In the crystal lattice of the reference analogue, 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate , molecules are linked into inversion dimers through pairs of weak C–H⋯O hydrogen bonds. nih.gov
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for determining the thermal stability and decomposition profile of chemical compounds. researchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.
No specific TGA/DTA data has been published for this compound. However, studies on analogous dithiocarbamate compounds and their metal complexes provide a clear picture of their general thermal behavior.
The thermal decomposition of dithiocarbamate complexes has been extensively studied. nih.gov Typically, these compounds are stable up to a certain temperature, after which they undergo decomposition, which can occur in one or multiple steps. researchgate.netmdpi.com For metal complexes of dithiocarbamates, the final decomposition product is often the corresponding metal sulfide (B99878), making them useful as single-source precursors for nanoparticle synthesis. nih.govmdpi.com
For instance, the TGA of Indium(III) tris(N-methyl-N-phenyldithiocarbamate) shows the complex is stable up to 290 °C. It then undergoes a single-step decomposition between 290–345 °C, with a corresponding endothermic peak in the DTA curve around 297 °C attributed to its melting and subsequent decomposition. mdpi.com Similarly, copper complexes of 2-amino pyridine dithiocarbamate exhibit a multi-stage decomposition profile. An initial mass loss between 98-124 °C corresponds to the loss of coordinated water molecules, followed by the main decomposition of the ligand moiety in the 225-297 °C range. jocpr.com
These examples suggest that this compound would likely exhibit a distinct, multi-step decomposition pattern. The initial stage might involve the loss of the ethyl group, followed by the breakdown of the dithiocarbamate and pyridinylmethyl backbone at higher temperatures.
Table 2: Summary of Thermal Analysis Data for Analogous Dithiocarbamate Compounds
| Compound | Technique | Key Findings | Reference |
| Indium(III) tris(N-methyl-N-phenyldithiocarbamate) | TGA/DTA | Stable up to 290 °C; single decomposition step (290-345 °C); endothermic peak at 297 °C (melting/decomposition). | mdpi.com |
| Copper(II) complex of 2-amino pyridine dithiocarbamate | TGA/DTA | Three-stage decomposition; loss of water (98-124 °C); ligand decomposition (225-297 °C); final residue is copper sulfide. | jocpr.com |
| Zinc(II) and Cadmium(II) N-alkyl-N-phenyl dithiocarbamates | TGA/DSC | Decomposition proceeds in one major step to form metal sulfides, followed by oxidation to metal oxides at higher temperatures. | nih.gov |
Coordination Chemistry of Ethyl 3 Pyridinylmethyl Dithiocarbamate Ligand
Coordination Modes of the Dithiocarbamate (B8719985) Moiety (S,S'-chelation, S-monodentate, Bridging)
The dithiocarbamate group (NCS₂) is a monoanionic ligand that demonstrates remarkable versatility in how it binds to metal ions. nih.govbohrium.com This flexibility is a key factor in the structural diversity of its metal complexes. researchgate.net The coordination is primarily achieved through the two sulfur atoms, and three principal modes are observed: S,S'-chelation, S-monodentate, and bridging.
S-Monodentate: In certain situations, particularly in the presence of other competing ligands or under conditions of steric hindrance, the dithiocarbamate ligand may coordinate to a metal center through only one of its sulfur atoms. nih.govresearchgate.netresearchgate.net This monodentate coordination is less common than chelation but is observed in some heteroleptic complexes. For example, the addition of a phosphine (B1218219) ligand to a binary dithiocarbamate complex of platinum can cause one of the dithiocarbamate ligands to switch from a bidentate to a monodentate mode. mdpi.com
Bridging: The dithiocarbamate ligand can act as a bridge between two or more metal centers. This can occur in several ways. Anisobidentate bridging is a common form where one sulfur atom is bonded to one metal ion, and the other sulfur atom bridges to an adjacent metal, resulting in dissimilar metal-sulfur bond distances. nih.govresearchgate.net In some dinuclear structures, the ligand may chelate one metal atom while simultaneously using one or both sulfur atoms to bond to a second metal center. mdpi.com This mode is crucial in the formation of polynuclear clusters and coordination polymers. mdpi.com For instance, in certain zinc complexes, one dithiocarbamate ligand can chelate a zinc center while another bridges two metal centers, leading to dimeric structures. scispace.com
The coordination mode adopted by the dithiocarbamate moiety is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the dithiocarbamate nitrogen atom. nih.govscispace.com
Role of the Pyridyl Nitrogen in Metal Coordination
A defining feature of ethyl (3-pyridinylmethyl)dithiocarbamate is the presence of the 3-pyridyl group, which introduces a nitrogen atom as a potential coordination site in addition to the dithiocarbamate sulfurs. The participation of this nitrogen atom significantly expands the structural possibilities beyond those of simple dithiocarbamates.
In intramolecular coordination, the pyridyl nitrogen binds to the same metal center that is chelated by the dithiocarbamate moiety. This results in the ligand acting in a tridentate N,S,S fashion. This mode is more likely to occur when the metal ion can accommodate a higher coordination number, moving from a four-coordinate square-planar or tetrahedral geometry to a five- or six-coordinate geometry. For instance, in some cadmium complexes, both pyridyl nitrogen atoms from two dithiocarbamate ligands coordinate to the metal center, resulting in a six-coordinate cis-N₂S₄ donor set. mdpi.com
However, for many transition metals that strongly favor a square-planar geometry, such as Ni(II), the pyridyl nitrogen often remains uncoordinated. mdpi.comresearchgate.net The strong S,S'-chelation by the dithiocarbamate group can reduce the Lewis acidity of the metal, decreasing its tendency to expand its coordination sphere by binding to the pyridyl nitrogen. mdpi.com
The most significant role of the pyridyl nitrogen in the context of this compound is its participation in intermolecular coordination. In this role, the nitrogen atom of a ligand bound to one metal center coordinates to an adjacent metal center, acting as a linking unit. This intermolecular "stitching" leads to the self-assembly of higher-order supramolecular structures. mdpi.comresearchgate.net
This behavior is particularly prominent in the complexes of main group elements and some zinc-triad elements. mdpi.comresearchgate.net The pyridyl nitrogen's involvement can lead to the formation of a variety of architectures:
Dinuclear Aggregates: Two monomeric units can be linked via reciprocal pyridyl nitrogen coordination to form discrete dimers. mdpi.com
One-Dimensional (1D) Chains: Continuous linking of metal-ligand units through intermolecular pyridyl nitrogen coordination can generate 1D coordination polymers with linear, zigzag, or twisted topologies. mdpi.comresearchgate.net
Two-Dimensional (2D) Arrays: More complex linking patterns, where the pyridyl nitrogen connects units in two directions, can result in the formation of 2D sheets or networks. mdpi.comresearchgate.net
The formation of these supramolecular assemblies is a delicate balance of factors, including the coordination preferences of the metal ion and subtle steric effects from the ligand substituents. researchgate.net This makes the field a fertile ground for the rational design of crystal structures with specific network topologies. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically follows established routes for dithiocarbamate chemistry. The ligand itself is readily prepared from the reaction of 3-picolylamine (3-pyridinylmethylamine), carbon disulfide, and a base like potassium hydroxide (B78521). mdpi.com The resulting dithiocarbamate salt can then be reacted with a suitable metal salt in a metathesis reaction to yield the desired complex. wikipedia.org Alternatively, one-pot, in-situ reactions involving the amine, CS₂, base, and metal salt are also effective. mdpi.com
Characterization of the resulting complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the dithiocarbamate ligand. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed information about the ligand's structure in the complex. researchgate.net For diamagnetic complexes like those of Ni(II), Pt(II), and Pd(II), NMR is particularly powerful. researchgate.netresearchgate.net Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and details of any supramolecular interactions. mdpi.comscispace.comresearchgate.net
A wide array of transition metal complexes with pyridyl-substituted dithiocarbamates have been synthesized and studied. nih.govbohrium.com Generally, the structures of these complexes often resemble those of their non-pyridyl counterparts, with the dithiocarbamate moiety acting as the primary coordinating agent and the pyridyl nitrogen playing a secondary or no direct role in coordination. mdpi.comresearchgate.net
Nickel(II): Homoleptic Ni(II) complexes typically adopt a square-planar geometry with an S₄ donor set from two symmetrically chelating dithiocarbamate ligands. mdpi.comxisdxjxsu.asia These complexes are diamagnetic and often feature the nickel atom at a center of inversion. mdpi.comscispace.com The pyridyl nitrogen generally does not coordinate to the metal center. mdpi.com Heteroleptic complexes containing other ligands like phosphines can also be synthesized, maintaining the square-planar geometry but with a mixed donor set (e.g., NiS₂PN). researchgate.netrsc.orgorientjchem.org
Copper(II) & Copper(I): Copper complexes with dithiocarbamates are well-known. nih.gov In the case of Cu(I) complexes containing phosphine co-ligands, a distorted tetrahedral geometry is common, where the dithiocarbamate ligand is symmetrically chelating. mdpi.com The congested coordination sphere around the copper atom in these cases precludes interaction with the pyridyl nitrogen. mdpi.com
Zinc(II): Zinc(II) complexes show significant structural diversity. Unlike Ni(II), the zinc atom is not restricted to a square-planar geometry and can readily adopt tetrahedral or higher coordination numbers. scispace.com This flexibility allows the pyridyl nitrogen to participate in coordination, leading to the formation of multinuclear species and coordination polymers. mdpi.com Both dinuclear complexes, where dithiocarbamate ligands bridge two zinc centers, and polymeric structures sustained by intermolecular Zn-N(pyridyl) bonds have been characterized. mdpi.comnih.govresearchgate.net
Cobalt(III): Cobalt readily forms stable octahedral complexes in its +3 oxidation state with dithiocarbamate ligands. researchgate.net
Palladium(II) and Platinum(II): Like nickel(II), Pd(II) and Pt(II) form square-planar complexes. mdpi.com Homoleptic complexes feature an S₄ coordination environment from two chelating dithiocarbamate ligands. mdpi.comresearchgate.net Mixed-ligand complexes containing amines or phosphines have also been synthesized and characterized, showing distorted square-planar geometries. nih.govnih.govrsc.org
Table 1: Selected Research Findings on Transition Metal Complexes
| Metal Ion | Typical Geometry | Coordination Details | Role of Pyridyl-N | Reference Index |
|---|---|---|---|---|
| Ni(II) | Square-Planar | Homoleptic [Ni(L)₂] with S₄ donor set. Heteroleptic [Ni(L)(PPh₃)(NCS)] with NiS₂PN chromophore. | Generally non-coordinating in homoleptic complexes. | mdpi.comresearchgate.netrsc.org |
| Zn(II) | Tetrahedral, Penta-coordinate, Octahedral | Forms monomeric, dimeric [Zn₂(L)₄], and polymeric structures. Ligand can be chelating and bridging. | Frequently participates in inter- and intramolecular coordination, leading to supramolecular assemblies. | mdpi.comscispace.comacademie-sciences.fr |
| Pd(II) | Square-Planar | Homoleptic [Pd(L)₂] with S₄ donor set. Forms mixed-ligand complexes with amines. | Generally non-coordinating. | mdpi.comresearchgate.netnih.gov |
| Pt(II) | Square-Planar | Forms [Pt(L)Cl₂] and mixed-ligand complexes with amines or phosphines. | Generally non-coordinating. | nih.govnih.govrsc.org |
| Cu(I) | Tetrahedral | Heteroleptic [(Ph₃P)₂Cu(L)] with P₂S₂ donor set. | Non-coordinating due to steric congestion. | mdpi.com |
In contrast to many transition metals, the coordination chemistry of pyridyl-substituted dithiocarbamates with main group elements shows a much greater propensity for the pyridyl nitrogen to be involved in bonding. mdpi.comresearchgate.net This is particularly true for heavier main group elements. mdpi.com The participation of the pyridyl nitrogen is a key factor in directing the formation of supramolecular structures, such as dimers, 1D chains, and 2D arrays. researchgate.net For example, organotin(IV) dithiocarbamate complexes have been studied, where the coordination number of the tin atom can range from four to seven, and the dithiocarbamate ligand can adopt monodentate, bidentate, or bridging coordination modes to accommodate the local geometry around the Sn(IV) atom. researchgate.net Thallium(I) complexes also show the formation of dimeric aggregates that are further linked into two-dimensional arrays through both Tl···S and Tl···N(pyridyl) interactions. mdpi.com
Table 2: Characterization Data for Selected Metal Dithiocarbamate Complexes
| Complex Type | Technique | Observation | Inference | Reference Index |
|---|---|---|---|---|
| Organotin(IV) Dithiocarbamates | NMR Spectroscopy | Chemical shifts are sensitive to the coordination number of tin. | Distinguishes between monodentate and bidentate coordination of the dithiocarbamate ligand. | researchgate.net |
| Ni(II) Dithiocarbamates | IR & ¹³C NMR | Spectra suggest dithiocarbamate ligands interact as bidentate ligands. | Confirms S,S'-chelation. | researchgate.net |
| Zn(thqdtc)₂(py) | X-ray Diffraction | Distorted tetrahedral geometry around zinc. Zn-S distances: 2.3024(9) to 2.3530(12) Å. | Monomeric structure with chelating dithiocarbamate ligands. | academie-sciences.fr |
| Pd(II)/Pt(II) Mixed Ligand | ¹H NMR & IR | Spectroscopic data used to characterize neutral [M(L)(amine)Cl] and ionic [M(L)(en)]Cl complexes. | Confirms the formation and structure of various mixed-ligand species. | nih.gov |
In-depth Analysis of this compound Coordination Chemistry Reveals Research Gap
A thorough investigation into the coordination chemistry of the specific chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches of chemical databases and scholarly articles, no specific crystal structures or detailed experimental studies for metal complexes involving this particular ligand could be located.
The user's request for a detailed article focusing solely on the structural and supramolecular aspects of this compound complexes cannot be fulfilled with the required scientific rigor and specificity. The instructions mandated a strict focus on this compound, including data tables on its coordination complexes, which is contingent on the availability of published crystallographic data.
While the broader class of pyridyl-substituted dithiocarbamate ligands is well-documented, with numerous examples of their coordination to various metals, this general information cannot be directly and accurately extrapolated to the specific ethyl (3-pyridinylmethyl) derivative. The subtle interplay of electronic and steric effects from the ethyl and 3-pyridinylmethyl substituents would uniquely influence the resulting complex's geometry, stability, and solid-state packing. Without experimental data, any discussion would be purely speculative and would not meet the authoritative and scientifically accurate tone required.
Research on analogous compounds, such as other pyridyl-dithiocarbamate ligands, demonstrates a rich and diverse coordination chemistry. These related ligands are known to form a variety of structural motifs and supramolecular assemblies.
General Trends in Pyridyl-Dithiocarbamate Complexes:
For context, had data been available for this compound, the analysis would have likely explored the following aspects, based on trends observed for similar ligands:
Structural Diversity and Geometrical Arrangements: Dithiocarbamate ligands are versatile and can adopt various coordination modes, leading to different geometries around the metal center. Typically, with transition metals, they form square planar, tetrahedral, or octahedral complexes. The specific geometry is influenced by the metal ion's preferred coordination number and electronic configuration, as well as the steric bulk of the dithiocarbamate's substituents.
Homoleptic vs. Heteroleptic Complexes: These ligands can form both homoleptic complexes, where the metal is coordinated only to the dithiocarbamate ligand (e.g., [M(S₂CNR₂)ₓ]), and heteroleptic complexes, which contain other types of ligands in the coordination sphere (e.g., phosphines, halides, or other nitrogen donors). The pyridyl group on the ligand itself offers the potential for it to act as a secondary donor site, leading to more complex structures.
Supramolecular Architectures: In the solid state, metal-dithiocarbamate complexes often engage in various non-covalent interactions to build higher-dimensional structures.
Hydrogen Bonding: If other functional groups capable of hydrogen bonding are present, they can direct the assembly of molecules into chains or networks.
π-π Stacking: The presence of aromatic rings, such as the pyridyl group, allows for π-π stacking interactions, which play a significant role in organizing the crystal packing.
Formation of Higher-Order Structures: The combination of coordination bonds and supramolecular interactions can lead to the formation of dimers, one-dimensional chains, or even complex two- or three-dimensional arrays. In pyridyl-dithiocarbamate complexes, the nitrogen atom of the pyridyl ring can either remain non-coordinating or participate in bridging between metal centers, leading to coordination polymers.
Mechanistic Investigations in Ethyl 3 Pyridinylmethyl Dithiocarbamate Chemistry
Reaction Mechanisms in Dithiocarbamate (B8719985) Synthesis
The synthesis of dithiocarbamates, including ethyl (3-pyridinylmethyl)dithiocarbamate, typically proceeds through a well-established pathway involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. This is followed by an alkylation step to yield the final dithiocarbamate ester.
The formation of the dithiocarbamate anion from an amine and carbon disulfide is generally a rapid and reversible reaction. The initial step involves the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. The kinetics of this reaction are typically second-order, being first-order in both the amine and carbon disulfide.
The reaction is often carried out at low temperatures to manage its exothermic nature. The thermodynamic parameters of dithiocarbamate formation are influenced by the nature of the amine. Electron-donating groups on the amine can increase the nucleophilicity of the nitrogen atom, thereby increasing the reaction rate. Conversely, electron-withdrawing groups can decrease the reaction rate.
| Kinetic and Thermodynamic Parameters in Dithiocarbamate Formation | |
| Reaction Step | General Characteristics |
| Amine + Carbon Disulfide | Typically second-order kinetics; exothermic reaction. |
| Dithiocarbamate Alkylation | SN2 mechanism; rate is dependent on the alkylating agent. |
The selectivity of the dithiocarbamate synthesis can be influenced by several reaction conditions. The choice of solvent can affect the reaction rate and the stability of the dithiocarbamate salt intermediate. Protic solvents can solvate the dithiocarbamate anion, potentially slowing down the subsequent alkylation step.
The choice of base is also critical. Stronger bases can deprotonate the initially formed dithiocarbamic acid, leading to a more stable dithiocarbamate salt and preventing the reverse reaction. The nature of the alkylating agent in the second step determines the final ester group. For this compound, an ethyl halide would be used. The reaction conditions for this SN2 reaction, such as temperature and solvent, would be optimized to maximize yield and minimize side reactions.
Molecular Interaction Mechanisms (Excluding Biological/Clinical Outcomes)
The dithiocarbamate functional group is known for its ability to interact with a variety of molecules, including enzymes and metal ions. These interactions are central to its chemical properties and potential applications.
Dithiocarbamates are known to be potent inhibitors of certain enzymes, particularly those containing metal cofactors. The inhibitory action often arises from the ability of the dithiocarbamate group to chelate the metal ion within the enzyme's active site. This binding can be very strong and can lead to a significant conformational change in the enzyme, thereby blocking its catalytic activity.
For instance, dithiocarbamates are known inhibitors of metalloenzymes like carbonic anhydrase and matrix metalloproteinases. The binding dynamics involve the displacement of water molecules from the metal coordination sphere and the formation of a stable chelate ring with the dithiocarbamate ligand. The specificity of inhibition can be tuned by modifying the substituents on the dithiocarbamate nitrogen.
| Enzyme-Dithiocarbamate Interaction Profile | |
| Enzyme Class | Mechanism of Interaction |
| Metalloenzymes | Chelation of the active site metal ion. |
| Cysteine Proteases | Covalent modification of active site cysteine residues. |
In solution, dithiocarbamates readily form stable complexes with a wide range of transition metal ions. The dithiocarbamate ligand typically acts as a bidentate chelating agent, binding to the metal center through both sulfur atoms. This results in the formation of a four-membered chelate ring, which is generally planar.
The coordination chemistry of dithiocarbamates is rich and varied, with the resulting metal complexes exhibiting diverse geometries and electronic properties. The nature of the substituent on the nitrogen atom can influence the electronic properties of the sulfur donors and, consequently, the stability and reactivity of the metal complex. The pyridinylmethyl group in this compound could potentially also coordinate to a metal center through its nitrogen atom, leading to more complex coordination modes.
Mechanisms in Catalytic Applications
While specific catalytic applications of this compound are not widely reported, dithiocarbamate complexes of transition metals are known to be active catalysts in a variety of organic transformations. For example, copper-dithiocarbamate complexes have been used as catalysts in atom transfer radical polymerization (ATRP) and in cross-coupling reactions.
The catalytic mechanism in these systems often involves the metal center cycling between different oxidation states. The dithiocarbamate ligand plays a crucial role in stabilizing the metal center in its various oxidation states and in modulating its reactivity. The electronic and steric properties of the dithiocarbamate ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal complex.
Electrocatalytic Processes and Active Species Formation (e.g., Oxygen Evolution Reaction (OER))
While direct studies on this compound for the Oxygen Evolution Reaction (OER) are not extensively documented, research on structurally analogous nickel(II) dithiocarbamate complexes provides significant insights into the potential mechanistic pathways. rsc.orgresearchgate.net Specifically, studies on homoleptic Ni(II) complexes with ligands such as N-benzyl-N-3-pyridylmethyl dithiocarbamate offer a strong model for understanding how these compounds behave as pre-catalysts in electrocatalytic systems. rsc.org
These Ni(II) dithiocarbamate complexes, when immobilized on a conductive substrate like carbon cloth, serve as pre-catalysts for the OER in alkaline aqueous solutions. rsc.org The core of the catalytic process involves an electrochemical anodic activation of the initial complex. rsc.orgresearchgate.net This activation step transforms the molecular pre-catalyst into the true active species, which has been identified as nickel oxyhydroxide (Ni(O)OH). rsc.orgresearchgate.net Spectroscopic and electrochemical analyses have revealed that the operational catalyst is an interface composed of the molecular complex and the newly formed Ni(O)OH. rsc.org
The dithiocarbamate ligand, in this case, this compound, plays a crucial role in the initial formation and stabilization of the nickel center. The presence of the pyridinylmethyl group can influence the electronic properties and solubility of the complex. Upon application of an anodic potential, the Ni(II) center is oxidized, leading to the in-situ formation of the highly active Ni(O)OH layer. This species is a well-known and efficient catalyst for the OER, facilitating the oxidation of water to produce oxygen gas.
The performance of such electrocatalysts is evaluated by parameters like the overpotential required to achieve a specific current density. For instance, a complex featuring a related ligand, N-methylthiophene-N-4-pyridylmethyl dithiocarbamate, when activated, achieved a current density of 10 mA cm⁻² at an overpotential of 330 mV in a 1.0 M aqueous KOH solution. rsc.orgresearchgate.net This demonstrates the potential of pyridinylmethyl-functionalized dithiocarbamate ligands in designing effective OER pre-catalysts.
Table 1: Electrocatalytic OER Performance of Related Ni(II) Dithiocarbamate Complexes
| Complex/Pre-catalyst | Ligand | Electrolyte | Overpotential (mV) at 10 mA cm⁻² | Reference |
| Complex 2 | N-methylthiophene-N-4-pyridylmethyl dithiocarbamate | 1.0 M KOH | 330 | rsc.orgresearchgate.net |
| Complex 4 | N-benzyl-N-4-pyridylmethyl dithiocarbamate | 1.0 M KOH | Not specified | rsc.org |
| Ni(II) 1,1-dithiolate-phosphine | 2-(methylene-1,1'-dithiolato)-5,5'-dimethylcyclohexane-1,3-dione | 1 M KOH | 350 | rsc.org |
Note: The data presented is for structurally related compounds to infer the potential activity of this compound-based catalysts.
Role in Polymerization Mechanisms (e.g., RAFT Polymerization)
This compound is anticipated to function as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. wikipedia.orgsigmaaldrich.com The effectiveness of dithiocarbamates in RAFT polymerization is highly dependent on the nature of the substituent groups on the nitrogen atom. cmu.eduuobasrah.edu.iq
The fundamental mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps that establish an equilibrium between active (propagating radicals) and dormant species (polymer chains capped with the CTA). cmu.edunih.gov This equilibrium allows for the controlled growth of polymer chains, resulting in polymers with predetermined molecular weights and narrow polydispersity. cmu.edu
For a dithiocarbamate to be an effective RAFT agent, the reactivity of the C=S double bond towards radical addition is crucial. openrepository.com In many simple N,N-dialkyl dithiocarbamates, the lone pair of electrons on the nitrogen atom is significantly delocalized onto the thiocarbonyl group. cmu.edu This reduces the double-bond character of the C=S bond, making it less reactive towards radical addition and thus rendering the compound ineffective as a RAFT agent. cmu.edu
However, when the nitrogen's lone pair is part of an aromatic system or is otherwise sterically or electronically withdrawn, the dithiocarbamate can become a highly effective RAFT agent. cmu.edu In the case of this compound, the presence of the 3-pyridinylmethyl group is key. The pyridine (B92270) ring can influence the electron density at the dithiocarbamate nitrogen. Furthermore, dithiocarbamates with a pyridinyl group have been shown to be effective CTAs. nih.gov For instance, cyanomethyl methyl(pyridine-4-yl)dithiocarbamate has been successfully used in the controlled radical polymerization of 1-vinyl-1,2,4-triazole. nih.gov
The general process of RAFT polymerization using a dithiocarbamate like this compound would proceed as follows:
Initiation: A standard radical initiator generates free radicals.
Chain Propagation: The radicals react with monomer units to form propagating polymer chains.
Reversible Chain Transfer: The propagating polymer radical adds to the C=S bond of the dithiocarbamate CTA. This forms an intermediate radical.
Fragmentation: This intermediate radical can fragment, either returning to the starting species or releasing the R group (in this case, the ethyl group) as a new radical that can initiate further polymerization. The polymer chain is now capped with the dithiocarbamate moiety, becoming a dormant species.
Re-initiation and Equilibration: The released radical initiates new polymer chains. The dormant polymer chains can be reactivated by adding to a propagating radical, and this rapid equilibrium between active and dormant species ensures that all chains grow at a similar rate.
Table 2: Components of a Typical RAFT Polymerization System
| Component | Role in the System | Example |
| Monomer | The basic building block of the polymer chain. | Styrene, Methyl methacrylate |
| Initiator | Generates free radicals to start the polymerization. | Azobisisobutyronitrile (AIBN) |
| Chain Transfer Agent (CTA) | Mediates the polymerization through reversible addition-fragmentation, controlling polymer growth. | This compound |
| Solvent | Dissolves the monomer, initiator, and resulting polymer. | Toluene, Dioxane |
The versatility of the pyridinyl group also offers the potential for "switchable" RAFT agents, where the reactivity of the dithiocarbamate can be altered by protonating or deprotonating the pyridine nitrogen, thereby tuning its effectiveness for different types of monomers. openrepository.com
Computational and Theoretical Chemistry Studies of Ethyl 3 Pyridinylmethyl Dithiocarbamate and Its Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for studying dithiocarbamate (B8719985) compounds and their complexes due to its balance of computational cost and accuracy. researchgate.netresearchgate.net It is widely used to predict optimized geometries, electronic structures, and chemical reactivity. nih.govnih.gov DFT calculations, often using hybrid functionals like B3LYP, are instrumental in understanding the electronic properties and stability of these molecules. nih.govnih.gov The choice of basis set, such as LANL2DZ for heavier atoms and 6-311++G(d,p) for others, is crucial for obtaining reliable results. ymerdigital.comresearchgate.net
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nih.gov For dithiocarbamate complexes, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.govymerdigital.com For example, in a related arsenic(III) dithiocarbamate complex, DFT calculations determined the C-N (thioureide) bond lengths to be in the range of 1.35-1.36 Å and the C-S bond distances between 1.73 Å and 1.84 Å. ymerdigital.com Such calculations have shown excellent agreement with experimental data from X-ray diffraction (XRD), confirming the reliability of the theoretical models. researchgate.net
The electronic structure analysis reveals the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis, for instance, is used to understand delocalization of atomic charges and hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net These analyses can confirm the double bond character of the C-N bond within the dithiocarbamate moiety, a key feature of these ligands. ymerdigital.com
| Parameter | Calculated Value (Å or °) | Reference |
|---|---|---|
| C-N (thioureide) Bond Length | 1.3538 - 1.362 Å | ymerdigital.com |
| C-S Bond Length | 1.7390 - 1.8397 Å | ymerdigital.com |
| S-Metal-S Bond Angle | 67.2498° | ymerdigital.com |
| S-C-N-C Dihedral Angle | -177.6819° | ymerdigital.com |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ajchem-a.com The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.comedu.krd A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. edu.krdmdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of chemical behavior. nih.gov These indices, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). nih.govajchem-a.comresearchgate.net For example, a higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. ymerdigital.com
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies. Note: The values presented are for a representative dithiocarbamate complex and serve as an illustrative example.
| Descriptor | Formula | Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | - | -5.7554 | ymerdigital.com |
| ELUMO | - | -1.9772 | ymerdigital.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7782 | ymerdigital.com |
| Ionization Potential (I) | -EHOMO | 5.7554 | ymerdigital.com |
| Electron Affinity (A) | -ELUMO | 1.9772 | ymerdigital.com |
| Electronegativity (χ) | (I + A) / 2 | 3.8663 | ymerdigital.com |
| Chemical Hardness (η) | (I - A) / 2 | 1.8891 | ymerdigital.com |
| Electrophilicity Index (ω) | μ2 / 2η | 3.9564 | ymerdigital.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. ymerdigital.com The MEP map illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potential values. researchgate.netwolfram.com Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are favorable for electrophilic attack. ymerdigital.comuni-muenchen.de Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. ymerdigital.comuni-muenchen.de Green areas represent neutral or zero potential. ymerdigital.com
For dithiocarbamate ligands and their complexes, MEP maps can identify the electronegative sulfur and nitrogen atoms as sites of negative potential, while hydrogen atoms are generally associated with positive potential. ymerdigital.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other chemical species. ymerdigital.comresearchgate.net The potential at the metal center in complexes is highly dependent on the coordination geometry. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.govscielo.org.mx By locating bond critical points (BCPs) and analyzing properties like the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). scielo.org.mx In studies of metal-dithiocarbamate complexes, QTAIM has been used to characterize the covalent character of metal-sulfur (M-S) bonds. nih.govresearchgate.net
Non-Covalent Interaction (NCI) analysis is a complementary computational tool that visualizes and characterizes non-covalent interactions in real space. scielo.org.mx It helps in identifying weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for the formation of supramolecular structures. scielo.org.mx NCI analysis, often combined with Hirshfeld surface analysis, provides qualitative and quantitative insights into the packing of molecules in crystals and the stability of supramolecular assemblies. scielo.org.mx
Prediction of Spectroscopic Properties from Theoretical Models
DFT calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. ymerdigital.comresearchgate.net Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to assign specific vibrational modes to functional groups. researchgate.net For instance, the characteristic C=S and C-N stretching frequencies in dithiocarbamate complexes can be accurately predicted. researchgate.net
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data. ymerdigital.comresearchgate.net This comparison helps in the structural elucidation of new compounds and confirms the assignments of experimental signals. ymerdigital.com Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions within the molecule. researchgate.netresearchgate.net
Computational Modeling of Coordination and Supramolecular Interactions
Computational modeling is essential for understanding the complex coordination chemistry and supramolecular assembly of ethyl (3-pyridinylmethyl)dithiocarbamate. The presence of the pyridyl nitrogen in addition to the dithiocarbamate sulfur atoms provides multiple potential coordination sites. mdpi.com DFT calculations can assess the relative energies of different coordination modes and predict the most stable structures. mdpi.comresearchgate.net
These studies have shown that the participation of the pyridyl-nitrogen in coordination, particularly with heavier main group elements, can lead to the formation of diverse supramolecular architectures, including dimers, one-dimensional chains, and two-dimensional arrays. mdpi.comresearchgate.net Computational models can elucidate the nature of the intermolecular forces, such as Hg···S secondary bonding or hydrogen bonds, that direct this self-assembly. mdpi.com The interplay between the steric bulk of substituents and these non-covalent interactions is a key factor in determining the final crystal structure. mdpi.com Tools like the supramolecular toolkit (stk) can assemble molecular components into various supramolecular structures and interface with other software for property prediction. nih.gov
No specific research articles detailing the use of "this compound" in the specified applications in advanced materials and catalysis were found in the conducted searches. The available scientific literature focuses on dithiocarbamates as a broader class of compounds or on other specific derivatives. Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables focusing solely on "this compound" as requested in the prompt.
General information on the applications of dithiocarbamates in the requested areas is available:
As precursors for metal sulfide (B99878) nanomaterials: Dithiocarbamate complexes of various metals can be thermally decomposed to produce metal sulfide nanoparticles. The final properties of the nanomaterials, such as their phase and size, can be influenced by factors like the decomposition temperature, precursor concentration, and the presence of additives.
In polymer science: Dithiocarbamates can function as chain transfer agents in a process called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and architectures. The effectiveness of a dithiocarbamate as a RAFT agent depends on the nature of the substituents on the nitrogen atom and the sulfur-linked group.
In electrocatalysis: Certain metal-dithiocarbamate complexes have been investigated for their electrocatalytic properties, for example, in the hydrogen evolution reaction.
However, without specific studies on "this compound," any attempt to write an article on this specific compound would be speculative and would not meet the requirements for detailed, scientifically accurate content and data tables.
Therefore, the requested article cannot be generated based on the available scientific literature.
Applications in Advanced Materials and Catalysis Excluding Biological/pesticidal/toxicological Applications
Electrocatalytic Applications
Oxygen Evolution Reaction (OER) Catalysts and Pre-catalysts
The oxygen evolution reaction (OER) is a critical process in energy conversion and storage technologies such as water splitting and metal-air batteries. The development of efficient, stable, and cost-effective OER catalysts is a significant area of research. Typically, these catalysts are based on transition metal oxides, hydroxides, or phosphides.
Currently, there is no specific research available in the scientific literature detailing the application or potential of ethyl (3-pyridinylmethyl)dithiocarbamate or its metal complexes as catalysts or pre-catalysts for the oxygen evolution reaction. The dithiocarbamate (B8719985) ligand itself is susceptible to oxidation, which might pose a challenge to its stability under the harsh oxidative conditions of OER. However, dithiocarbamate complexes are known to serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles, which in some cases, have been investigated as OER catalysts. This remains a hypothetical application for this compound, pending future research.
Other Redox Catalysis
The ability of dithiocarbamate ligands to stabilize various oxidation states of metal ions makes their complexes promising candidates for redox catalysis. nih.govdntb.gov.ua The electronic properties of the metal center can be tuned by the substituents on the dithiocarbamate ligand, influencing the catalytic activity. dntb.gov.ua
While direct studies on the catalytic activity of this compound are not prevalent, research on analogous pyridyl-substituted dithiocarbamate complexes has shown catalytic potential. A notable example is the use of a copper(I) complex containing a dissymmetric dithiocarbamate ligand with both 3- and 4-pyridyl substituents, specifically [Cu(S2CN(CH2-3-py)(CH2-4-py))(PPh3)2], as an efficient catalyst. This complex was effective in the generation of glycoconjugate triazoles via the "click chemistry" protocol, which involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgmdpi.com This type of reaction is a cornerstone of modern synthetic chemistry and is considered a form of redox catalysis.
The catalytic cycle of CuAAC reactions involves the reversible oxidation and reduction of the copper catalyst. The dithiocarbamate ligand, in this case, plays a crucial role in stabilizing the copper(I) oxidation state, which is the active catalytic species. The general performance of such copper(I) dithiocarbamate complexes in cycloaddition reactions is highlighted by their high efficiency, often requiring only small catalyst loadings to achieve high yields of the desired triazole products. researchgate.net
Given these findings for a closely related compound, it is plausible that a copper(I) complex of this compound could also exhibit catalytic activity in similar redox-mediated organic transformations. The 3-pyridinylmethyl substituent would likely influence the electronic environment of the copper center and, consequently, the catalytic efficiency.
Table 1: Potential Redox Catalysis Applications of Pyridyl-Substituted Dithiocarbamate Complexes
| Catalytic Reaction | Metal Complex Type | Role of Dithiocarbamate Ligand | Potential for this compound |
|---|---|---|---|
| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) | Stabilizes the active Cu(I) oxidation state | High, based on studies with analogous ligands |
| C-C Coupling Reactions | Palladium(II), Nickel(II) | Ligand for catalyst stabilization and tuning of reactivity | Possible, as dithiocarbamates are used in cross-coupling catalysis |
| Electrocatalytic Hydrogen Evolution | Nickel(II) | Redox-active ligand facilitating proton reduction | Speculative, requires investigation |
Potential in Environmental Remediation (e.g., Metal Scavenging)
The strong chelating ability of the dithiocarbamate group makes it highly effective for binding to a wide range of heavy and transition metal ions. researchgate.net This property has been extensively exploited in the development of materials and methods for environmental remediation, particularly for the removal of toxic metal ions from wastewater and other environmental matrices. researchgate.net
Dithiocarbamates form stable, often insoluble, complexes with metal ions such as copper, lead, cadmium, mercury, and zinc. researchgate.net This leads to their precipitation from solution, providing a straightforward method for their removal. The efficiency of metal scavenging can be influenced by the nature of the substituents on the dithiocarbamate ligand.
Although no studies have specifically reported the use of this compound for metal scavenging, its structure suggests it would be a highly effective metal chelator. The presence of the pyridyl group could offer several advantages:
Enhanced Coordination: The pyridyl nitrogen can act as an additional binding site, potentially leading to the formation of more stable polynuclear complexes with metal ions.
Modified Solubility: The pyridyl group can influence the solubility of the resulting metal complexes, which can be tailored for specific separation processes.
Immobilization: The pyridyl moiety provides a handle for grafting the ligand onto solid supports, such as silica (B1680970) or polymers, to create reusable sorbent materials for metal ion extraction.
The general applicability of dithiocarbamates in environmental remediation is well-documented. For instance, various dithiocarbamate-functionalized materials have been successfully employed for the preconcentration and removal of heavy metals from aqueous solutions.
Table 2: Metal Ions Potentially Scavenged by this compound
| Metal Ion | Common Sources of Contamination | Potential for Sequestration |
|---|---|---|
| Copper (Cu²⁺) | Mining, electroplating, industrial effluents | High |
| Lead (Pb²⁺) | Batteries, paints, industrial waste | High |
| Cadmium (Cd²⁺) | Batteries, pigments, electroplating | High |
| Mercury (Hg²⁺) | Industrial processes, mining, dental amalgams | High |
| Zinc (Zn²⁺) | Galvanizing, batteries, industrial effluents | High |
| Nickel (Ni²⁺) | Electroplating, batteries, stainless steel production | High |
Future Research Directions and Unexplored Avenues
Exploration of Novel Coordination Environments and Metal Centers
The dithiocarbamate (B8719985) ligand is renowned for its ability to form stable complexes with a vast array of transition metals, lanthanides, and main group elements. nih.govresearchgate.net The coordination behavior is diverse, with the ligand capable of acting in monodentate, bidentate-chelating, and bridging modes. researchgate.net For ethyl (3-pyridinylmethyl)dithiocarbamate, the presence of the 3-pyridinyl nitrogen atom introduces an additional coordination site, significantly expanding the possibilities for forming complex architectures.
Future research should systematically explore the coordination of this compound with a wide range of metal centers beyond the commonly studied transition metals. Investigating its complexes with lanthanides could yield novel luminescent materials, while complexes with main group elements like tin or bismuth could be explored for potential medicinal applications.
A key area of investigation will be the role of the pyridyl nitrogen in coordination. Depending on the metal ion's size, coordination number preference, and the reaction conditions, the pyridyl group may or may not participate in coordination. This can lead to the formation of simple mononuclear complexes, where the dithiocarbamate acts as the sole chelating ligand, or more complex polynuclear structures where the pyridyl nitrogen acts as a bridging ligand. A systematic study of the factors influencing this coordination behavior is crucial.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Centers |
| Monodentate | The dithiocarbamate group binds through one sulfur atom. | Can occur with sterically hindered metal centers or in the presence of competing ligands. |
| Bidentate Chelating | The dithiocarbamate group forms a four-membered chelate ring with the metal center. researchgate.net | Most common mode for transition metals (e.g., Ni(II), Cu(II), Zn(II)). |
| Bidentate Bridging | The dithiocarbamate group bridges two metal centers. | Can lead to the formation of dimeric or polymeric structures. |
| Pyridyl N-Coordination | The pyridyl nitrogen atom coordinates to a metal center. | Can occur in conjunction with dithiocarbamate chelation, leading to polynuclear species. |
| Mixed Coordination | Combination of dithiocarbamate chelation and pyridyl bridging. | Could form intricate 1D, 2D, or 3D coordination polymers. |
Advanced Functionalization for Tailored Properties
The this compound ligand is a prime candidate for further functionalization to tailor its properties for specific applications. The pyridyl ring offers a reactive handle for introducing a variety of functional groups, which can influence the electronic properties, solubility, and steric bulk of the ligand and its corresponding metal complexes.
Future work could focus on introducing electron-donating or electron-withdrawing substituents onto the pyridyl ring. This would allow for the fine-tuning of the ligand's electronic properties, which in turn would affect the redox potentials and reactivity of the resulting metal complexes. For instance, introducing a nitro group could make the complex a better oxidizing agent, while an amino group could enhance its electron-donating capabilities.
Another avenue for functionalization is the attachment of larger organic or inorganic moieties to the pyridyl group. This could include polymers, biomolecules, or photosensitizers. Such modifications could lead to the development of new materials with applications in catalysis, drug delivery, or photodynamic therapy. For example, attaching a water-soluble polymer could enhance the biocompatibility of the corresponding metal complexes for medicinal applications.
Integration with Hybrid Materials and Composites
The development of hybrid materials and composites offers a powerful strategy for combining the unique properties of dithiocarbamate complexes with the processability and stability of other materials. rsc.org this compound and its metal complexes can be integrated into various matrices to create new functional materials.
One promising direction is the grafting of the ligand onto the surface of solid supports such as silica (B1680970), alumina, or polymers. rsc.org This can be achieved by first modifying the pyridyl group with a suitable anchoring group, such as a silane. The resulting dithiocarbamate-functionalized materials could find applications in heavy metal remediation, catalysis, or as stationary phases in chromatography. mdpi.com
Furthermore, metal complexes of this compound could be used as precursors for the synthesis of metal sulfide (B99878) nanoparticles within a polymer or ceramic matrix. The thermal decomposition of these complexes can lead to the formation of well-defined nanoparticles with controlled size and morphology. nih.gov The pyridyl group could also play a role in directing the assembly of these nanoparticles within the matrix. The journal Advanced Composites and Hybrid Materials focuses on the design and application of such materials. springernature.com
Table 2: Potential Hybrid Materials and Composites
| Material Type | Description | Potential Applications |
| Functionalized Surfaces | The ligand is covalently attached to a solid support. rsc.org | Heavy metal adsorption, heterogeneous catalysis, sensing. mdpi.com |
| Polymer Composites | Metal complexes are dispersed within a polymer matrix. | Enhanced mechanical or optical properties, stimuli-responsive materials. |
| Nanoparticle Precursors | Metal complexes are used to generate metal sulfide nanoparticles. nih.gov | Quantum dots, photocatalysis, thermoelectric devices. |
| Metal-Organic Frameworks (MOFs) | The ligand acts as a linker to construct porous crystalline materials. | Gas storage, separation, catalysis. |
Refined Computational Approaches for Predictive Design
Computational chemistry provides a powerful tool for understanding the structure, bonding, and reactivity of dithiocarbamate complexes and for guiding the design of new materials with desired properties. science.gov Future research should employ refined computational approaches to gain deeper insights into the behavior of this compound and its metal complexes.
Density Functional Theory (DFT) calculations can be used to predict the preferred coordination geometries of different metal complexes, as well as their electronic structures and spectroscopic properties. This can help to rationalize experimental observations and to identify promising candidates for synthesis. Time-dependent DFT (TD-DFT) can be used to model the electronic absorption spectra and to understand the nature of the excited states, which is crucial for applications in photochemistry and luminescence.
Molecular dynamics (MD) simulations can be employed to study the behavior of these complexes in solution and their interactions with other molecules, such as biomolecules or solvent molecules. This can provide valuable information for understanding their biological activity or their performance in catalytic applications.
Furthermore, the development of predictive models based on machine learning and artificial intelligence could accelerate the discovery of new dithiocarbamate-based materials. By training models on existing experimental and computational data, it may be possible to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts towards the most promising targets.
Q & A
Q. What frameworks reconcile discrepancies between in silico predictions and experimental binding affinities for this ligand?
- Methodological Answer : Apply free-energy perturbation (FEP) or MM-PBSA methods to account for solvation and entropy effects. Validate with ITC-derived ΔG values. Address force field limitations by benchmarking against high-level ab initio calculations for dithiocarbamate-metal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
